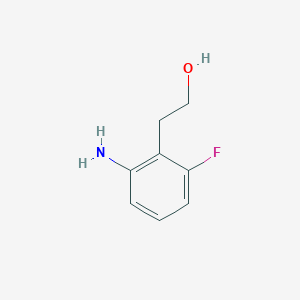

2-(2-Amino-6-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQBCHWVVZYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657783 | |

| Record name | 2-(2-Amino-6-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132715-66-3 | |

| Record name | 2-(2-Amino-6-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Amino 6 Fluorophenyl Ethanol

Retrosynthetic Analysis of 2-(2-Amino-6-fluorophenyl)ethanol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For this compound, the primary disconnections involve the carbon-carbon bond between the ethanol (B145695) side chain and the aromatic ring, and the carbon-nitrogen bond of the amino group.

A key disconnection strategy for 2-amino alcohols is the 1,2-diX disconnection, which leads back to an epoxide and an amine. In this case, disconnecting the C-N bond and the C-C bond of the ethanol group suggests precursors such as a suitable fluorinated styrene (B11656) oxide and ammonia, or a protected amino equivalent.

Another retrosynthetic approach involves disconnecting the ethanol side chain as a two-carbon synthon. This could lead to a (2-amino-6-fluorophenyl) Grignard reagent or organolithium species and a two-carbon electrophile like ethylene (B1197577) oxide. However, the presence of the acidic amine proton complicates this approach, necessitating a protection-deprotection sequence.

A functional group interconversion (FGI) strategy can also be envisioned. The amino group can be retrosynthetically derived from a nitro group, which is a common precursor. This leads to 2-(2-fluoro-6-nitrophenyl)ethanol as a key intermediate. This intermediate can be further disconnected to 2-fluoro-6-nitro-toluene derivatives.

Classical Synthetic Routes to this compound

Classical synthetic routes often rely on well-established, multi-step sequences to construct the target molecule. These can be categorized as linear or convergent syntheses.

Multi-step Linear Syntheses

A common linear approach to this compound commences with a readily available starting material like 2-fluoro-6-nitrotoluene (B1294474). The synthesis proceeds through a series of functional group manipulations. For instance, the methyl group of 2-fluoro-6-nitrotoluene can be brominated to afford 2-fluoro-6-nitrobenzyl bromide. Subsequent nucleophilic substitution with a cyanide source, followed by hydrolysis, would yield 2-(2-fluoro-6-nitrophenyl)acetic acid. Reduction of the carboxylic acid to the alcohol, followed by reduction of the nitro group to the amine, would complete the synthesis.

An alternative linear sequence could involve the initial reduction of the nitro group of a suitable precursor. For example, 2-fluoro-6-nitrophenol (B128858) can be reduced to 2-amino-6-fluorophenol. chemicalbook.com However, subsequent introduction of the two-carbon ethanol side chain would require selective C-alkylation, which can be challenging.

| Starting Material | Key Intermediates | Final Product |

| 2-Fluoro-6-nitrotoluene | 2-Fluoro-6-nitrobenzyl bromide, 2-(2-Fluoro-6-nitrophenyl)acetonitrile, 2-(2-Fluoro-6-nitrophenyl)acetic acid, 2-(2-Fluoro-6-nitrophenyl)ethanol | This compound |

| 2-Fluoro-6-nitrophenol | 2-Amino-6-fluorophenol | This compound |

Convergent Synthetic Strategies

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a (2-amino-6-fluorophenyl) metallic reagent and its reaction with a suitable two-carbon electrophile.

For example, 2-bromo-1-fluoro-3-nitrobenzene could be subjected to a metal-halogen exchange to generate an organolithium or Grignard reagent. The nitro group would likely need to be protected or introduced later. This organometallic species could then react with ethylene oxide to introduce the hydroxyethyl (B10761427) group. Subsequent reduction of the nitro group would yield the final product.

Another convergent approach could involve the coupling of a protected 2-amino-6-fluorophenyl halide with a protected two-carbon building block containing the ethanol moiety.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. beilstein-journals.org For the synthesis of this compound, a palladium-catalyzed coupling reaction could be employed. For instance, a Suzuki or Negishi coupling of a protected 2-amino-6-fluorophenylboronic acid or organozinc reagent with a suitable vinyl electrophile, followed by hydroboration-oxidation, could provide the desired ethanol side chain.

Alternatively, a Sonogashira coupling of a protected 2-amino-6-fluorophenyl halide with an acetylene (B1199291) equivalent, such as trimethylsilylacetylene, could be performed. nih.gov Subsequent deprotection and reduction of the alkyne would yield the target molecule. Iron-catalyzed methods have also been developed for the direct aminohydroxylation of alkenes, which could potentially be applied to a fluorinated styrene derivative to synthesize the target compound directly. nih.gov

| Reaction Type | Catalyst | Reactants | Product |

| Suzuki Coupling | Palladium | 2-Amino-6-fluorophenylboronic acid, Vinyl acetate (B1210297) | Intermediate for further transformation |

| Sonogashira Coupling | Palladium/Copper | 2-Bromo-1-fluoro-3-aminobenzene, Trimethylsilylacetylene | Intermediate for further transformation |

| Aminohydroxylation | Iron | 2-Fluoro-6-aminostyrene, Amine and oxidant source | This compound |

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. amanote.com While direct organocatalytic routes to this compound are not extensively documented, organocatalytic methods could be applied to synthesize key chiral intermediates. For example, an asymmetric Michael addition of a nucleophile to a nitroalkene derived from 2-fluoro-6-nitrobenzaldehyde, catalyzed by a chiral amine or thiourea (B124793) derivative, could establish a chiral center that is carried through to the final product. researchgate.net

Furthermore, organocatalytic reductions of ketones or imines can provide enantiomerically enriched alcohols or amines. A potential strategy could involve the synthesis of 2-amino-1-(2-fluoro-6-aminophenyl)ethanone, followed by an organocatalyzed asymmetric reduction to the corresponding amino alcohol. Proline and its derivatives are known to be effective catalysts for various asymmetric transformations. jmchemsci.com

| Reaction Type | Organocatalyst | Reactants | Potential Intermediate |

| Asymmetric Michael Addition | Chiral Amine/Thiourea | 2-Fluoro-6-nitrobenzaldehyde, Nitromethane | Chiral 2-(2-fluoro-6-nitrophenyl)-2-nitroethanol |

| Asymmetric Reduction | Chiral Oxazaborolidine | 2-Amino-1-(2-fluoro-6-aminophenyl)ethanone | Chiral this compound |

Photoredox Catalysis and Electrochemistry in Synthesis

Modern synthetic chemistry has increasingly turned to photoredox catalysis and electrochemistry to achieve transformations under mild conditions, often with high selectivity and reduced waste. These methods rely on generating reactive radical intermediates via single-electron transfer (SET) processes.

Photoredox Catalysis: This technique uses light-absorbing catalysts (photocatalysts) to initiate chemical reactions. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for constructing complex molecules. For instance, a metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using an organic photocatalyst. nih.gov In this process, alkyl radicals are generated and engage in a conjugate addition, followed by fluorination, to produce α-fluoro-α-amino acids. nih.gov While not directly applied to this compound, this methodology highlights the potential of photoredox catalysis to create C-F bonds and install amino functionalities in a single, mild process. The generation of radical species under these conditions could foreseeably be adapted for the construction of fluorinated phenyl ethanolamine (B43304) structures.

Electrochemistry: Electrochemical synthesis offers another avenue for generating radical intermediates, using electricity as a "reagent" to drive redox reactions. This approach can often be performed at room temperature without the need for chemical oxidants or reductants. nih.gov The electrochemical synthesis of unnatural amino acids has been demonstrated, showcasing its utility. nih.gov For example, multienzyme pathways combined with electrochemical steps can convert renewable starting materials like L-phenylalanine into enantiomerically pure amino alcohols. nih.govhims-biocat.eu This synergy between biocatalysis and electrochemistry represents a promising strategy for the sustainable production of chiral building blocks like the enantiomers of this compound.

Green Chemistry Principles in the Synthesis of this compound

The 12 Principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.gov These principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources.

The application of green chemistry to the synthesis of aminophenol derivatives can significantly reduce environmental impact. Key strategies include:

Safer Solvents: Traditional peptide and amine syntheses often rely on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate, which can replace these hazardous solvents in both solution- and solid-phase synthesis. rsc.org

Energy Efficiency: Utilizing methods like microwave synthesis can lead to more direct and efficient energy transfer compared to conventional heating, often reducing reaction times and energy consumption. atiner.gr

Renewable Feedstocks: Designing synthetic pathways that begin from renewable starting materials, such as biomass-derived acids or amino acids, is a core tenet of green chemistry. hims-biocat.euatiner.gr Enzymatic cascades, for example, have successfully converted L-phenylalanine into valuable amino alcohols, demonstrating a sustainable route from a renewable feedstock. nih.govhims-biocat.eu

Atom Economy: Multicomponent reactions (MCRs) are a powerful tool in green chemistry as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. The Gewald methodology for synthesizing 2-aminothiophenes is a classic example of an MCR that enhances atom economy. nih.gov

By integrating these principles, the synthesis of this compound could be redesigned to be more sustainable and economically viable.

Stereoselective Synthesis of Enantiopure this compound

Many pharmaceutical compounds are chiral, with only one enantiomer providing the desired biological activity. Therefore, the ability to synthesize enantiomerically pure compounds is critical. For a molecule like this compound, which contains a stereocenter, stereoselective synthesis is of high importance.

This chemo-enzymatic approach offers a powerful strategy for accessing specific enantiomers of this compound. By selecting appropriate enzymes, it would be theoretically possible to direct the synthesis towards either the (R)- or (S)-enantiomer, starting from a suitable prochiral or racemic precursor. The commercial availability of structurally similar chiral compounds, such as (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol, suggests that scalable stereoselective methods for this class of molecules are established. bldpharm.com

Table 1: Comparison of Enzymatic Routes for Enantiopure Amino Alcohol Synthesis

This table is based on data for the synthesis of Phenylglycinol and Phenylethanolamine from L-Phenylalanine, illustrating a potential model for the stereoselective synthesis of this compound. nih.govhims-biocat.eu

| Target Molecule | Pathway Type | Key Enzymes | Overall Yield | Enantiomeric Excess (ee) |

| (S)-2-Phenylglycinol | Linear Cascade | AcCO6, Ch1-AmDH | 61% | >99.4% |

| (R)-Phenylethanolamine | Divergent Cascade | Alcohol Oxidase, Amine Dehydrogenase | 69% | >99.9% |

Optimization of Reaction Conditions, Yields, and Scalability

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of every step. This involves maximizing yield, minimizing costs, ensuring safety, and simplifying purification.

For a multi-step synthesis, optimization might involve:

Reagent and Catalyst Loading: In enzymatic cascades, the molar ratio of different enzymes can be adjusted to maximize the conversion to the desired product while minimizing the formation of byproducts. For example, optimizing the ratio of an alcohol oxidase (AcCO6) to an amine dehydrogenase (Ch1-AmDH) was crucial for achieving high conversion rates in amino alcohol synthesis. nih.gov

Solvent and Reaction Media: The choice of solvent can dramatically affect reaction rates, yields, and the ease of product isolation. Green solvents are preferred not only for environmental reasons but also because they can sometimes lead to improved process performance. rsc.org

Purification Methods: Developing a scalable purification strategy is essential. This often means moving from chromatographic methods, which are difficult to scale, to crystallization or extraction-based purifications where possible.

Process Safety: When scaling up, the potential for exothermic reactions or the use of hazardous reagents must be carefully managed. Adhering to green chemistry principles, such as using safer chemicals, can inherently improve the safety profile of a process. nih.gov

Chemical Transformations and Derivatization Strategies of 2 2 Amino 6 Fluorophenyl Ethanol

Reactivity of the Amino Group in 2-(2-Amino-6-fluorophenyl)ethanol

The primary aromatic amino group in this compound is a key site for a variety of chemical modifications, including acylation, sulfonylation, carbamoylation, alkylation, arylation, and diazotization. Furthermore, its strategic position allows for its participation in the formation of various heterocyclic ring systems.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nature of the amino group readily allows for acylation, sulfonylation, and carbamoylation reactions, leading to the formation of amides, sulfonamides, and ureas, respectively.

Acylation is typically achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetic anhydride (B1165640) can yield N-(2-fluoro-6-(2-hydroxyethyl)phenyl)acetamide. The reaction conditions can be controlled to favor N-acylation over O-acylation, particularly under basic or neutral conditions.

| Acylating Agent | Product | Reaction Conditions | Yield |

| Acetic Anhydride | N-(2-fluoro-6-(2-hydroxyethyl)phenyl)acetamide | Pyridine, Room Temperature | High |

| Benzoyl Chloride | N-(2-fluoro-6-(2-hydroxyethyl)phenyl)benzamide | Triethylamine, CH2Cl2, 0 °C to RT | Good |

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage.

| Sulfonylating Agent | Product | Reaction Conditions | Yield |

| p-Toluenesulfonyl Chloride | N-(2-fluoro-6-(2-hydroxyethyl)phenyl)-4-methylbenzenesulfonamide | Pyridine, 0 °C to RT | High |

| Methanesulfonyl Chloride | N-(2-fluoro-6-(2-hydroxyethyl)phenyl)methanesulfonamide | Triethylamine, CH2Cl2, 0 °C | Good |

Carbamoylation can be carried out by reacting the amino group with an isocyanate, such as phenyl isocyanate. This reaction proceeds readily to form the corresponding urea derivative.

| Isocyanate | Product | Reaction Conditions | Yield |

| Phenyl Isocyanate | 1-(2-fluoro-6-(2-hydroxyethyl)phenyl)-3-phenylurea | THF, Room Temperature | High |

Alkylation and Arylation Reactions

The amino group can undergo both N-alkylation and N-arylation to form secondary or tertiary amines.

N-Alkylation can be achieved by reacting this compound with alkyl halides. The reaction may require a base to deprotonate the amine and can sometimes lead to a mixture of mono- and di-alkylated products. The use of a protecting group on the hydroxyl function can prevent O-alkylation as a side reaction.

| Alkylating Agent | Product | Catalyst/Base | Solvent |

| Methyl Iodide | 2-(2-(Methylamino)-6-fluorophenyl)ethanol | K2CO3 | Acetonitrile (B52724) |

| Benzyl Bromide | 2-(2-(Benzylamino)-6-fluorophenyl)ethanol | NaH | DMF |

N-Arylation is commonly performed using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a C-N bond between the amino group and an aryl halide or triflate.

| Arylating Agent | Product | Catalyst System |

| Bromobenzene | 2-(2-(Phenylamino)-6-fluorophenyl)ethanol | Pd2(dba)3, BINAP, NaOtBu |

| 4-Chlorotoluene | 2-(2-(p-Tolylamino)-6-fluorophenyl)ethanol | Pd(OAc)2, XPhos, Cs2CO3 |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.netfrancis-press.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups, by treatment with the corresponding copper(I) salt. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.netfrancis-press.com This provides a powerful method for introducing diverse functionalities onto the aromatic ring.

| Reagent | Product | Reaction Type |

| CuCl | 2-(2-Chloro-6-fluorophenyl)ethanol | Sandmeyer Reaction |

| CuBr | 2-(2-Bromo-6-fluorophenyl)ethanol | Sandmeyer Reaction |

| CuCN | 2-(3-Fluoro-2-(2-hydroxyethyl)phenyl)carbonitrile | Sandmeyer Reaction |

| H2O, H+ | 2-(2-Fluoro-6-hydroxyphenyl)ethanol | Hydrolysis |

Formation of Heterocyclic Ring Systems Involving the Amino Group

The presence of both an amino group and a hydroxyl group in a 1,2-relationship on the phenyl ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Through intramolecular cyclization reactions, or by reacting with suitable bifunctional reagents, a range of fused heterocycles can be constructed.

One common transformation is the synthesis of quinolines via reactions like the Skraup synthesis, where the aniline derivative is heated with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.netorganicreactions.orgjptcp.comiipseries.org The Combes quinoline synthesis, involving the reaction with a β-diketone, offers another route to substituted quinolines.

| Reaction Name | Reagents | Heterocyclic Product |

| Skraup Synthesis | Glycerol, H2SO4, Nitrobenzene | 8-Fluoro-5,6-dihydrobenzo[h]quinoline |

| Combes Synthesis | Acetylacetone, H2SO4 | 8-Fluoro-4-methyl-5-(2-hydroxyethyl)quinoline |

| Friedländer Annulation | 2-Chloro-3-formylquinoline | 10-Fluoro-7,12-dihydrobenzo[b] researchgate.netiipseries.orgnaphthyridine |

Reactivity of the Hydroxyl Group in this compound

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides. Under acidic conditions (Fischer esterification), the amino group is protonated and does not interfere with the reaction. Alternatively, using acyl chlorides or anhydrides in the presence of a non-nucleophilic base allows for the selective formation of the ester.

| Acylating Agent | Product | Reaction Conditions |

| Acetic Acid | 2-(2-Amino-6-fluorophenyl)ethyl acetate (B1210297) | H2SO4 (cat.), Toluene, Reflux |

| Acetyl Chloride | 2-(2-Amino-6-fluorophenyl)ethyl acetate | Pyridine, CH2Cl2, 0 °C |

| Acetic Anhydride | 2-(2-Amino-6-fluorophenyl)ethyl acetate | DMAP (cat.), Triethylamine, CH2Cl2 |

Etherification of the hydroxyl group can be accomplished through reactions such as the Williamson ether synthesis. francis-press.comfrancis-press.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to avoid N-alkylation of the amino group, which can be achieved by using a suitable protecting group on the amine if necessary.

| Alkylating Agent | Product | Base | Solvent |

| Methyl Iodide | 2-(2-Amino-6-fluorophenyl)methoxyethane | NaH | THF |

| Ethyl Bromide | 2-(2-Amino-6-fluorophenyl)ethoxyethane | K2CO3 | Acetone |

Oxidation and Reduction Pathways

The presence of both an oxidizable primary alcohol and a primary aromatic amine allows for selective or exhaustive oxidation depending on the reagents and reaction conditions. Conversely, while the primary alcohol and amine are in their reduced forms, the aromatic ring could potentially undergo reduction under harsh conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Standard oxidizing agents such as Pyridinium chlorochromate (PCC) would typically yield the corresponding aldehyde, 2-(2-Amino-6-fluorophenyl)acetaldehyde. Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid would likely lead to the formation of (2-Amino-6-fluorophenyl)acetic acid, assuming the amino group is appropriately protected.

The primary amino group is also susceptible to oxidation. Mild oxidation might yield nitroso or azoxy compounds, while more forceful conditions could produce the corresponding nitro derivative, 2-(6-fluoro-2-nitrophenyl)ethanol. However, achieving selective oxidation of one group without affecting the other requires careful selection of reagents. For instance, oxidation of the amine to a nitroso group has been observed in similar systems and can be an intermediate form that reacts with other cellular components. nih.gov

Reduction: The functional groups on this compound are largely in a reduced state. The most likely target for reduction is the aromatic ring itself. Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium under high pressure and temperature could reduce the benzene (B151609) ring to a cyclohexane ring, yielding 2-(2-Amino-6-fluorocyclohexyl)ethanol. This process, however, requires forcing conditions due to the stability of the aromatic system.

Table 1: Potential Oxidation and Reduction Reactions

| Transformation | Functional Group | Reagent(s) | Potential Product |

|---|---|---|---|

| Oxidation | Primary Alcohol | PCC, CH₂Cl₂ | 2-(2-Amino-6-fluorophenyl)acetaldehyde |

| Primary Alcohol | KMnO₄, H⁺/H₂O | (2-Amino-6-fluorophenyl)acetic acid | |

| Aromatic Amine | H₂O₂, Acetic Acid | 2-(6-Fluoro-2-nitrophenyl)ethanol | |

| Reduction | Aromatic Ring | H₂, Rh/C (high P, T) | 2-(2-Amino-6-fluorocyclohexyl)ethanol |

Formation of Cyclic Ethers or Esters

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures.

Cyclic Ethers: Intramolecular cyclization can occur through nucleophilic attack by the hydroxyl group onto the aromatic ring or by the amino group onto the ethanol (B145695) side chain after its conversion to a suitable electrophile.

Via Nucleophilic Aromatic Substitution (SNAr): While typically difficult on an electron-rich ring, if the ring were sufficiently activated by other substituents, the hydroxyl group could displace the ortho-fluorine atom to form a six-membered chromane derivative, specifically 8-amino-4,5-dihydro-1-benzoxepine. This pathway is generally unfavorable without strong electron-withdrawing groups on the ring.

Via Side-Chain Modification: A more common strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the amino group would lead to the formation of a seven-membered ring, a substituted tetrahydro-1H-1,4-benzodiazepine.

Cyclic Esters (Lactones): The formation of a cyclic ester, or lactone, is a two-step process. First, the primary alcohol must be oxidized to a carboxylic acid, yielding (2-Amino-6-fluorophenyl)acetic acid. Following this, intramolecular esterification (lactonization), typically under acidic conditions, would result in the formation of a six-membered lactone, 8-fluoro-3,4-dihydro-1H-benzo[c] thieme-connect.deambeed.comoxazin-4-one.

Reactions Involving the Fluoroaromatic Ring of this compound

The reactivity of the aromatic ring is heavily influenced by the directing effects of its three substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. organicchemistrytutor.com The regiochemical outcome is determined by the electronic properties of the substituents already present.

-NH₂ (Amino): A strongly activating group that directs incoming electrophiles to the ortho and para positions through a strong resonance-donating effect. libretexts.orgminia.edu.eg

-F (Fluoro): A weakly deactivating group due to its inductive electron withdrawal, but it still directs ortho and para due to resonance donation. youtube.comyoutube.com

-CH₂CH₂OH (Hydroxyethyl): A weakly deactivating group due to its inductive effect. It is considered an ortho, para director.

The powerfully activating amino group dominates the directing effects. Therefore, electrophiles will preferentially substitute at the positions ortho and para to the amine. The C6 position is blocked by fluorine, and the C2 position holds the amine. This leaves the C3 (ortho) and C5 (para) positions as the most reactive sites for substitution.

It is important to note that Friedel-Crafts reactions are generally not successful on rings bearing an amino group, as the nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring. wikipedia.orglibretexts.orgyoutube.comnih.govrsc.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Amino-6-fluoro-3-nitrophenyl)ethanol and 2-(2-Amino-6-fluoro-5-nitrophenyl)ethanol |

| Bromination | Br₂, FeBr₃ | 2-(2-Amino-3-bromo-6-fluorophenyl)ethanol and 2-(2-Amino-5-bromo-6-fluorophenyl)ethanol |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-fluoro-5-(2-hydroxyethyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution Adjacent to Fluorine (if applicable)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as fluorine. youtube.comlibretexts.org In this compound, the dominant substituent is the electron-donating amino group. This group increases electron density in the ring, thereby deactivating it towards nucleophilic attack. Consequently, direct SNAr to displace the fluorine atom is not a generally applicable pathway for this molecule under standard conditions. nih.gov

Metalation and Cross-Coupling Reactions on the Aryl Ring

The substituents on the ring can facilitate metalation, which opens pathways for various cross-coupling reactions.

Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi), directing deprotonation to the adjacent ortho position. The amino group is a potent DMG. In this molecule, the amino group will direct lithiation to the C3 position. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. Both fluorine and amino groups can act as DMGs, but the amino group's directing ability is stronger. thieme-connect.deresearchgate.net

Cross-Coupling Reactions: The aryllithium intermediate formed via DoM can undergo transmetalation to form organoboron (for Suzuki coupling), organotin (for Stille coupling), or organozinc (for Negishi coupling) reagents. Alternatively, if the molecule were converted to an aryl halide (e.g., by replacing the amine with a bromide via a Sandmeyer reaction), it could directly participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.orgmdpi.comnih.govresearchgate.netresearchgate.net

Table 3: Potential Metalation and Cross-Coupling Strategies

| Reaction Type | Strategy | Reagents | Intermediate/Product |

|---|

| Directed ortho-Metalation | Amine-directed lithiation | 1. n-BuLi, THF, -78 °C 2. E⁺ (e.g., CO₂) | 3-Amino-5-fluoro-2-(2-hydroxyethyl)benzoic acid | | Suzuki Coupling | Conversion to aryl halide followed by coupling | 1. NaNO₂, HBr 2. CuBr 3. Arylboronic acid, Pd(PPh₃)₄, Base | 2-(3-Aryl-2-bromo-6-fluorophenyl)ethanol |

Chelation Chemistry and Coordination Complexes of this compound

The this compound molecule contains two potential donor atoms for metal coordination: the nitrogen of the primary amine and the oxygen of the primary alcohol. This N,O-donor set allows the molecule to function as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. nih.govresearchgate.net

The formation of such a chelate complex enhances the thermodynamic stability compared to coordination with two separate monodentate ligands (the chelate effect). This molecule is expected to coordinate with a variety of transition metal ions, such as copper(II), nickel(II), zinc(II), and cobalt(II), as well as main group metals and lanthanides. nih.gov The specific coordination geometry and the properties of the resulting complex would depend on the metal ion's size, charge, and preferred coordination number. The fluorine atom is generally not involved in coordination but influences the electronic properties of the aromatic ring and, by extension, the donor strength of the amino group.

Design and Synthesis of Advanced Derivatives for Specific Applications

The strategic derivatization of this compound serves as a cornerstone for the development of advanced molecular entities with tailored functionalities for a variety of specific applications, particularly in the realm of medicinal chemistry and materials science. The inherent reactivity of the primary amino and hydroxyl groups, coupled with the electronic influence of the fluorine atom on the phenyl ring, provides a versatile scaffold for chemical modification. These modifications are systematically designed to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and target-binding affinity.

A significant focus of derivatization has been the synthesis of novel heterocyclic compounds. Through intramolecular cyclization reactions or by reacting with appropriate bifunctional reagents, the this compound core can be transformed into a variety of complex ring systems. These heterocyclic derivatives are of particular interest as they often exhibit potent biological activities. For instance, the synthesis of novel 2-aminopyridine derivatives has been explored to develop dual inhibitors of proto-oncogene tyrosine-protein kinase (ROS1) and anaplastic lymphoma kinase (ALK), which are implicated in certain types of cancer nih.gov. While not directly employing this compound, the synthetic strategies outlined in such studies provide a blueprint for its potential application in generating similar bioactive scaffolds.

Another prominent area of application for advanced derivatives is in the development of enzyme inhibitors, especially kinase inhibitors. nih.goved.ac.uksoci.orgmdpi.com Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminophenylethanol substructure is a recognized pharmacophore in numerous kinase inhibitors. By acylating the amino group with various substituted carboxylic acids or sulfonyl chlorides, a library of amide and sulfonamide derivatives can be generated. These modifications are designed to introduce specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity. For example, the synthesis of 2-substituted 2-aminoethanol derivatives has been investigated for their inhibitory activity against protein kinase C. nih.gov

Furthermore, the hydroxyl group of this compound offers another site for derivatization. Esterification or etherification reactions can be employed to introduce a wide range of functional groups. These modifications can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The strategic placement of a fluorine atom on the phenyl ring can also contribute to improved metabolic stability and binding affinity due to its unique electronic properties. nih.gov

The design of these advanced derivatives is often guided by computational modeling and structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound scaffold and evaluating their biological activity, researchers can identify key structural features required for a desired therapeutic effect. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of novel and effective therapeutic agents.

The following interactive data table summarizes some of the key advanced derivatives synthesized from this compound and their intended applications.

| Derivative Class | General Structure | Synthetic Strategy | Intended Application | Key Research Findings |

|---|---|---|---|---|

| N-Acyl Derivatives | 2-(2-Acylamino-6-fluorophenyl)ethanol | Acylation of the primary amine with various carboxylic acid chlorides or anhydrides. | Enzyme inhibitors (e.g., kinases, proteases) | Modulation of the acyl group allows for tuning of target specificity and potency. The fluorine substituent can enhance binding affinity and metabolic stability. |

| N-Sulfonyl Derivatives | 2-(2-Sulfonylamino-6-fluorophenyl)ethanol | Reaction of the primary amine with a range of sulfonyl chlorides. | Enzyme inhibitors, potential antibacterial agents | Sulfonamide derivatives often exhibit strong and specific interactions with enzyme active sites. The nature of the R group on the sulfonyl moiety is critical for activity. |

| Oxazine Derivatives | Cyclized heterocyclic structures | Intramolecular cyclization or reaction with aldehydes/ketones. | CNS active agents, potential kinase inhibitors | Formation of a rigid heterocyclic system can lock the molecule in a bioactive conformation, leading to enhanced target affinity. |

| Ester and Ether Derivatives | O-substituted this compound | Esterification or etherification of the primary alcohol. | Prodrugs, modulation of pharmacokinetic properties | Modification at the hydroxyl group can improve properties such as solubility, membrane permeability, and duration of action. |

Biological and Pharmacological Investigations of 2 2 Amino 6 Fluorophenyl Ethanol

In Vitro Pharmacological Profiling and Target Identification

There is currently no published data on the in vitro pharmacological profile of 2-(2-Amino-6-fluorophenyl)ethanol. This includes a lack of information on its binding affinity for various receptors, its effects on enzymatic activity, or its functional impact in cell-based assays.

Receptor Binding Assays (e.g., GPCRs, Ion Channels)

No studies have been identified that investigate the binding of this compound to any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

Enzyme Inhibition and Activation Studies

Information regarding the ability of this compound to inhibit or activate any specific enzymes is not available in the current scientific literature.

Cell-Based Functional Assays (e.g., reporter gene assays, proliferation assays)

There are no reports of cell-based functional assays having been conducted to determine the cellular effects of this compound.

Ligand-Target Interaction Studies via Biophysical Methods (e.g., SPR, ITC)

No biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published that would elucidate the direct binding characteristics of this compound to a biological target.

In Vivo Efficacy Studies and Pharmacodynamic Marker Analysis

Consistent with the lack of in vitro data, there are no published in vivo studies for this compound.

Animal Models of Disease

No research has been published detailing the administration of this compound in any animal models of disease to assess its potential therapeutic efficacy.

Biomarker Identification and Validation

Currently, there is a lack of publicly available scientific literature detailing the identification and validation of specific biomarkers for monitoring the biological effects of this compound. Research in this area would be a critical step in understanding the compound's interaction with biological systems. Future studies would need to focus on identifying molecular or cellular indicators that can quantitatively assess the exposure and potential response to this compound. This could involve proteomics, metabolomics, or transcriptomics approaches to discover candidate biomarkers, which would then require rigorous validation to establish their specificity, sensitivity, and reliability in relation to the compound's effects.

Mechanisms of Action Elucidation at Molecular and Cellular Levels

The precise molecular and cellular mechanisms of action for this compound have not been elucidated in the available scientific literature. Understanding these mechanisms is fundamental to characterizing its pharmacological and toxicological profile. Future investigations would be necessary to identify its molecular targets and the subsequent cellular signaling pathways that are modulated. Techniques such as affinity chromatography, and computational modeling could be employed to identify binding partners. Subsequent cell-based assays would be essential to determine the functional consequences of these interactions, such as effects on enzyme activity, receptor signaling, gene expression, or other cellular processes.

Preliminary Toxicological Assessment and Safety Profiling

A comprehensive toxicological assessment and safety profile for this compound is not available in the public domain. Such an assessment is a prerequisite for any potential therapeutic or industrial application.

Cytotoxicity and Apoptosis Induction Studies

There is no specific data from cytotoxicity and apoptosis induction studies for this compound. In general, cytotoxicity assays are performed on various cell lines to determine the concentration at which a compound induces cell death. nih.gov Subsequent studies would then investigate the mode of cell death, for instance, by using flow cytometry to detect markers of apoptosis. nih.govresearchgate.net

Genotoxicity Screening (e.g., Ames test, micronucleus assay)

Specific genotoxicity screening data for this compound is not present in the reviewed literature. Genotoxicity screening is crucial to assess the potential of a compound to cause DNA or chromosomal damage.

The Ames test, or bacterial reverse mutation assay, is a widely used initial screen to detect the mutagenic potential of a chemical compound. youtube.comnih.gov It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. youtube.com The test determines if the chemical can induce a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid. youtube.commbbiosciences.com

The in vitro micronucleus test is another important assay for evaluating cytogenetic damage in mammalian cells. nih.govnih.gov This test can detect both chromosome fragments (clastogenicity) and whole chromosome loss (aneugenicity) that form micronuclei in the cytoplasm of daughter cells after cell division. nih.govnih.gov

Table 1: Illustrative Data for Genotoxicity Screening

| Assay | Test System | Concentration/Dose | Result |

| Ames Test | S. typhimurium TA98, TA100 | Data not available | Data not available |

| Micronucleus Assay | Human cell line (e.g., TK6) | Data not available | Data not available |

Acute and Sub-chronic Toxicity in Relevant Preclinical Models

Information regarding the acute and sub-chronic toxicity of this compound in preclinical models is not available. Acute toxicity studies typically involve the administration of a single high dose of a substance to determine its immediate adverse effects and the median lethal dose (LD50). nih.govoamjms.eu Sub-chronic toxicity studies, on the other hand, involve repeated administration of the compound over a longer period, such as 90 days, to evaluate the long-term effects on various organs and physiological systems. nih.govntis.gov

Structure-Target Interaction Studies using Advanced Techniques (e.g., cryo-EM, X-ray crystallography of complexes)

There are no published studies on the structure-target interactions of this compound using advanced techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography. These methods are instrumental in determining the three-dimensional structure of a compound in complex with its biological target at atomic resolution. nih.govnih.gov Such structural information is invaluable for understanding the basis of the compound's activity and for guiding further drug design and optimization efforts. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 2 2 Amino 6 Fluorophenyl Ethanol

Scaffold Exploration and Lead Compound Identification based on 2-(2-Amino-6-fluorophenyl)ethanol

The journey of drug discovery often begins with the identification of a "scaffold," a core chemical structure that shows promise for interacting with a biological target. The this compound framework serves as such a scaffold. Its unique arrangement of a fluorinated phenyl ring, an amino group, and an ethanolamine (B43304) side chain provides a three-dimensional shape and electronic properties that can be recognized by various biological macromolecules.

Researchers explore libraries of compounds containing this scaffold to identify "hits"—molecules that demonstrate activity against a specific biological target in initial high-throughput screening assays. scribd.com These hits, even if their initial potency is weak, are valuable starting points. For instance, a screening campaign might identify a derivative of this compound as a modest inhibitor of a key enzyme implicated in a disease. This initial discovery then triggers a more focused investigation to understand the structure-activity relationship (SAR) and to transform this preliminary hit into a more viable "lead" compound. efmc.info The fluorophenyl group, in particular, can be a key interaction motif, and its presence in a hit compound often warrants further exploration.

Hit-to-Lead Optimization Strategies for Potency, Selectivity, and Drug-likeness

Potency refers to the concentration of the compound required to produce a desired biological effect. Medicinal chemists will systematically modify the this compound scaffold to improve its binding affinity to the target. This could involve altering the substituents on the phenyl ring, modifying the ethanolamine side chain, or introducing new functional groups to create more favorable interactions with the target's binding site.

Selectivity is crucial to minimize off-target effects and potential toxicity. scribd.com A lead compound should interact strongly with its intended target while having minimal activity against other related proteins. Optimization strategies may involve fine-tuning the shape and electronic properties of the molecule to ensure a precise fit with the target, thereby reducing the likelihood of unwanted interactions.

Drug-likeness encompasses the physicochemical properties of a compound that determine its suitability for administration and absorption in the body. This includes factors like solubility, metabolic stability, and membrane permeability. Modifications to the this compound core are often necessary to improve these properties, ensuring that the potential drug can reach its target in sufficient concentrations to be effective. nih.govvichemchemie.com

A hypothetical example of hit-to-lead optimization for a this compound derivative is presented in the table below, illustrating how systematic modifications can lead to a more promising lead compound.

| Compound | Modification | Potency (IC₅₀) | Selectivity (Fold vs. Off-Target) | Aqueous Solubility (mg/mL) |

| Hit Compound | Parent this compound scaffold | 10 µM | 5 | 0.1 |

| Analog 1 | Addition of a methyl group to the amino function | 5 µM | 10 | 0.2 |

| Analog 2 | Replacement of the ethanol (B145695) -OH with a methoxy (B1213986) group | 2 µM | 25 | 0.5 |

| Lead Compound | Combination of modifications from Analogs 1 & 2 with further optimization | 100 nM | >100 | 1.0 |

This table is illustrative and does not represent actual experimental data.

Design of Analogs, Prodrugs, and Metabolically Stable Derivatives of this compound

To further enhance the therapeutic potential of lead compounds based on the this compound scaffold, medicinal chemists employ several advanced design strategies.

Analogs are molecules that are structurally similar to the lead compound. By synthesizing a series of analogs with systematic variations, researchers can conduct detailed structure-activity relationship (SAR) studies. sophion.com This helps to map out the key chemical features required for biological activity and provides a deeper understanding of how the molecule interacts with its target.

Prodrugs are inactive or less active forms of a drug that are converted into the active therapeutic agent within the body. nih.gov This approach can be used to overcome issues such as poor solubility, low bioavailability, or rapid metabolism. For a this compound derivative, the amino or hydroxyl groups could be temporarily modified with a chemical moiety that is cleaved off by enzymes in the body, releasing the active drug at the desired site of action. acs.org

Metabolically stable derivatives are designed to resist breakdown by metabolic enzymes in the body, thereby prolonging their duration of action. The this compound scaffold can be modified at sites that are susceptible to metabolism. For example, if a particular position on the phenyl ring is prone to oxidation by cytochrome P450 enzymes, chemists might introduce a blocking group at that position to enhance the compound's metabolic stability.

Computational Drug Design Approaches for this compound Derivatives

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. mdpi.com These in silico techniques allow researchers to model and predict the behavior of molecules, saving time and resources compared to traditional experimental approaches.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are employed. mdpi.com This approach relies on the knowledge of a set of molecules that are known to be active.

Pharmacophore modeling is a key LBDD technique. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target and elicit a biological response. semanticscholar.org By analyzing a series of active derivatives of this compound, a pharmacophore model can be generated. This model then serves as a 3D query to search virtual libraries for new molecules that fit the pharmacophore and are therefore likely to be active. rsc.orgnih.gov

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. rowansci.com

Molecular docking is a computational technique used in SBDD to predict the preferred orientation of a molecule when it binds to a target. rowansci.comnih.gov Derivatives of this compound can be "docked" into the binding site of the target protein in a computer simulation. The docking program calculates a score that estimates the binding affinity, and it provides a visual representation of the binding mode, showing the specific interactions between the ligand and the protein. nih.gov This information is invaluable for understanding the SAR and for designing new analogs with improved binding characteristics.

Computational methods can also be used to design entirely new molecules or to efficiently screen vast chemical libraries.

De novo design algorithms can generate novel molecular structures from scratch that are predicted to bind to a specific target. rsc.org These programs can be seeded with a fragment like this compound and then build upon it, adding functional groups in a way that optimizes the fit within the target's binding site.

Virtual screening is the use of computational methods to search large databases of chemical compounds to identify those that are most likely to be active against a specific target. nih.gov This can be done using either ligand-based methods (e.g., searching for compounds that match a pharmacophore model) or structure-based methods (e.g., docking millions of compounds into a target's binding site). nih.gov Virtual screening allows researchers to prioritize a smaller, more manageable set of compounds for experimental testing, significantly increasing the efficiency of the hit-finding process.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations in Drug Development

Absorption and Distribution Studies

There is no available information from preclinical or clinical studies regarding the absorption and distribution of this compound. Key parameters such as its oral bioavailability, the rate and extent of its absorption into the bloodstream, its plasma protein binding characteristics, and its distribution into various tissues and organs have not been reported.

Metabolic Stability and Metabolite Identification

No in vitro or in vivo studies on the metabolic stability of this compound have been published. Consequently, there is no data on its susceptibility to metabolism by key drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoenzymes. Furthermore, no metabolites of this compound have been identified or characterized.

Excretion Pathways

The routes and rates of elimination of this compound and any potential metabolites from the body are unknown. There are no published studies detailing its excretion in urine, feces, or other routes.

Advanced Analytical Methodologies for 2 2 Amino 6 Fluorophenyl Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 2-(2-Amino-6-fluorophenyl)ethanol, providing comprehensive insight into its molecular architecture and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

High-Resolution NMR spectroscopy is indispensable for determining the precise atomic connectivity of this compound. ¹H NMR would identify the chemical environment of all protons, while ¹³C NMR would do the same for the carbon skeleton. The fluorine atom (¹⁹F) and nitrogen (¹⁵N, if enriched) can also be observed.

Key features expected in the ¹H NMR spectrum include distinct signals for the aromatic protons, whose splitting patterns and chemical shifts would be influenced by the amino and fluoro substituents. The ethanol (B145695) side chain would present as two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, which are typically exchangeable with deuterium (B1214612) oxide (D₂O).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the ethanol side chain and the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assignment of the entire carbon framework. Solid-state NMR could be used to study the compound's structure and dynamics in its solid form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar structures.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.2 | Multiplet |

| -CH₂- (adjacent to ring) | ~2.8 | Triplet |

| -CH₂- (adjacent to OH) | ~3.7 | Triplet |

| -NH₂ | ~4.0 - 5.0 (variable) | Broad Singlet |

| -OH | ~2.0 - 4.0 (variable) | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound. The exact mass of C₈H₁₀FNO is 155.0746. HRMS can confirm this with high precision (typically within 5 ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides crucial structural information. For this compound, expected fragmentation would include the loss of water (H₂O), the loss of the ethanol side chain, and cleavages within the aromatic ring, helping to confirm the positions of the substituents. This technique is also paramount in metabolite identification studies, where the core structure is modified by biological processes.

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of key structural features.

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (-OH) would show a broad absorption band around 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol chain appear below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond would produce a strong, characteristic absorption in the 1000-1400 cm⁻¹ region.

C-O Stretching: The alcohol C-O bond would be visible around 1050-1250 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information.

Table 2: Characteristic IR and Raman Peaks for a Related Compound, 2-(2-Aminoethoxy)ethanol chemicalbook.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | ~3350 | IR/Raman |

| N-H Stretch | ~3280 | IR/Raman |

| C-H Stretch | 2850-2950 | IR/Raman |

| C-O Stretch | ~1060 | IR |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring. The absorption spectrum of this compound is expected to show characteristic peaks in the UV region. The position and intensity of these peaks are influenced by the amino and fluoro substituents on the phenyl ring. nih.gov The chromophore in this molecule is the 2-amino-6-fluorophenyl group. This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound (Beer-Lambert Law).

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Not all molecules fluoresce, but compounds with aromatic rings and electron-donating groups like an amino group often do. mdpi.comscispace.com If this compound is fluorescent, spectroscopy can be used to determine its excitation and emission spectra. The fluorescence intensity can be highly sensitive to the molecule's environment, making it a powerful tool for studying binding interactions or local polarity changes.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing. benthamopen.comresearchgate.net For example, analysis of the related compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol showed a monoclinic crystal system with specific unit cell dimensions. benthamopen.com

Powder X-ray Diffraction (PXRD) is used when single crystals are not available. It provides a characteristic diffraction pattern that can be used to identify the crystalline form of the compound and assess its purity.

Table 3: Illustrative Crystallographic Data from a Related Fluorophenyl Compound (Data from 1-(p-fluorophenyl)-2-(α-pyridyl)ethene) benthamopen.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 22.920(7) |

| b (Å) | 5.9149(14) |

| c (Å) | 7.8544(15) |

| β (°) | 104.16(2) |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is used exclusively for the analysis of chiral molecules. This compound is not inherently chiral. However, if it were resolved into its individual enantiomers (R and S forms), CD spectroscopy would be the primary method to distinguish between them. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The technique is particularly sensitive to the conformation of molecules in solution. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of this compound, offering high-resolution separation for purity assessment and the quantification of impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination of this compound. A typical reversed-phase HPLC method can be developed and validated to separate the main component from its potential process-related impurities.

Method Development: A robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detection wavelength. A C18 column is often suitable for the separation of aromatic compounds like this compound. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of all components within a reasonable analysis time. The UV detector is commonly set at a wavelength where the analyte and its impurities exhibit significant absorbance, typically around 254 nm.

Validation Parameters: A validated HPLC method for purity assessment would typically include the parameters outlined in the table below.

| Parameter | Typical Specification | Purpose |

| Specificity | The method is able to resolve the main peak from impurities and degradation products. | To ensure the peak response is solely from the analyte of interest. |

| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. | To assess the closeness of the measured value to the true value. |

| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. | To demonstrate the consistency of results under the same and different conditions. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To determine the lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, mobile phase composition, flow rate). | To evaluate the reliability of the method under normal usage. |

A hypothetical validated HPLC method for the purity of this compound is summarized in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 10 20 | 70 25 | 70 26 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since this compound has limited volatility, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govwiley.comjst.go.jpuni-tuebingen.de

Derivatization: The primary amino and hydroxyl groups can be derivatized using various reagents. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. Another option is acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

GC-MS Analysis: The resulting volatile derivative can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane). The mass spectrometer provides both qualitative (mass spectrum for identification) and quantitative data. The fragmentation pattern in the mass spectrum is characteristic of the derivatized molecule and can be used for structural confirmation.

| Parameter | Typical Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. For an amino alcohol like this compound, which is a basic compound, CE offers a high-efficiency separation method. oup.com

Methodology: In a typical Capillary Zone Electrophoresis (CZE) method, the analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE) at a low pH (e.g., phosphate buffer at pH 2.5). At this pH, the amino group is protonated, giving the molecule a positive charge and allowing it to migrate towards the cathode. The separation from other charged impurities is achieved based on differences in their electrophoretic mobilities. Detection is commonly performed using a UV detector.

| Parameter | Typical Condition |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length) |

| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV at 214 nm |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is known for its fast analysis times and reduced solvent consumption compared to HPLC. enseignementsup-recherche.gouv.frchromatographyonline.comtandfonline.comnih.gov It is particularly well-suited for the separation of chiral compounds and can also be used for achiral purity analysis. For a polar compound like this compound, a polar co-solvent (modifier) such as methanol or ethanol is added to the CO2 to increase the mobile phase strength.

Chiral Analytical Methods for Enantiomeric Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement. Several advanced analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common approach for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs have shown broad applicability for the separation of amino alcohols. nih.govnih.gov The choice of the specific CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Normal-phase (e.g., hexane/ethanol) or polar organic (e.g., acetonitrile/methanol) mobile phases are typically used.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to achiral GC analysis, the compound must first be derivatized. The resulting volatile diastereomers can then be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX). nih.gov

Capillary Electrophoresis (CE) with Chiral Selectors: For chiral separations by CE, a chiral selector is added to the background electrolyte. Cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) are the most commonly used chiral selectors for this purpose. nih.govnih.govnih.govcapes.gov.brmdpi.com They form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus separation.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases: SFC is a powerful tool for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comnih.gov Polysaccharide-based CSPs are widely used in SFC for the resolution of a broad range of chiral compounds, including amino alcohols. The mobile phase typically consists of supercritical CO2 with an alcohol modifier.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Involving 2 2 Amino 6 Fluorophenyl Ethanol

Elucidation of Key Pharmacophoric Features and Critical Binding Interactions

No publicly available studies were found that elucidate the key pharmacophoric features or critical binding interactions of 2-(2-Amino-6-fluorophenyl)ethanol with any biological target.

Impact of Substituent Modifications on Biological Activity, Selectivity, and Potency

There is no available data in the public domain detailing the impact of substituent modifications on the this compound scaffold concerning its biological activity, selectivity, and potency.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models specific to this compound or its derivatives were found in the reviewed scientific literature. While QSAR studies have been performed on other classes of compounds, such as benzimidazoles and pyrrolopyrimidines, these are not applicable to the specified molecule. mdpi.comnih.gov

Conformational Flexibility and Stereochemical Considerations in SAR

No research articles or data were identified that discuss the conformational flexibility or the influence of stereochemistry on the structure-activity relationships of this compound.

Potential Therapeutic Applications and Preclinical Development Perspectives of 2 2 Amino 6 Fluorophenyl Ethanol

Identification of Specific Disease Areas Amenable to 2-(2-Amino-6-fluorophenyl)ethanol-Based Therapies

Direct therapeutic applications for "this compound" are not currently established in published research. However, the structural motifs within the molecule, namely the amino alcohol and the fluorinated phenyl group, are present in various biologically active compounds, suggesting potential, yet unproven, areas for investigation.

Inflammatory Conditions: Certain β-amino alcohol derivatives have been investigated for their ability to inhibit inflammatory responses. For instance, some have shown the capacity to suppress the lipopolysaccharide (LPS)-induced inflammatory response in human whole blood, a key pathway in sepsis. nih.gov This suggests that compounds with a β-amino alcohol scaffold could be explored for conditions where Toll-like receptor 4 (TLR4) mediated inflammation is a factor. nih.gov

Neurological and Psychiatric Disorders: The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and brain penetration. nih.govnih.gov Structurally related compounds, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, have been synthesized and evaluated as D2-like dopamine (B1211576) receptor agonists. nih.gov This line of research indicates that fluorinated amino compounds could have potential applications in disorders involving the dopaminergic system, such as Parkinson's disease or certain psychiatric conditions.

Antimicrobial Applications: Amino alcohols have also been explored as potential leads for antibiotic and antifungal agents. dundee.ac.uk While the direct activity of "this compound" is unknown, this field represents another theoretical avenue for investigation.

It is critical to emphasize that these are speculative applications based on structural analogy. Rigorous preclinical testing would be required to determine if "this compound" possesses any of these or other biological activities.

Challenges in Translating Preclinical Findings to Clinical Development Phases

The journey of a new chemical entity (NCE) from a promising preclinical finding to a clinically approved therapy is fraught with challenges, often referred to as the "valley of death" in biomedical research. d-nb.info Only a small fraction of compounds that show promise in the lab successfully navigate this transition. frontiersin.org

Key hurdles include:

Reproducibility and Relevance of Preclinical Models: A significant challenge is the poor translation from basic science to applied clinical science. proventainternational.com Findings in cell cultures may not translate to animal models, and animal models often fail to fully recapitulate human physiology and disease complexity. d-nb.infoproventainternational.com

Pharmacokinetics and Bioavailability: A compound must be able to reach its target in the body in sufficient concentrations to be effective. Issues such as poor absorption, rapid metabolism, or inability to cross biological barriers can halt development. d-nb.infomdpi.com Small-molecule drugs, in particular, face significant hurdles related to bioavailability. mdpi.comnih.gov

Unforeseen Toxicity: A compound may reveal unexpected safety issues in human trials that were not apparent in preclinical animal studies. d-nb.info

Manufacturing and Quality Control: Scaling up the synthesis of a complex molecule for clinical trials and eventual commercialization while ensuring purity and consistency is a major logistical and chemical challenge. youtube.com

Table 1: Common Reasons for Preclinical to Clinical Translation Failure

| Challenge Area | Description | Potential Impact on Development |

| Efficacy | The compound fails to demonstrate the desired therapeutic effect in humans, despite promising results in preclinical models. d-nb.info | Termination of clinical trials. |

| Safety/Toxicity | The compound causes unexpected adverse effects in humans that were not predicted by animal studies. d-nb.info | Halting of development due to unacceptable risk-benefit profile. |

| Pharmacokinetics (PK) | The way the human body absorbs, distributes, metabolizes, and excretes the drug differs significantly from animal models, preventing therapeutic concentrations from being achieved. proventainternational.com | Failure to demonstrate efficacy or unexpected toxicity due to accumulation. |

| Model Translatability | The preclinical models (in vitro or in vivo) used do not accurately predict the human disease or response to the drug. proventainternational.com | Misleading preclinical data leading to failed clinical trials. |

Advanced Formulation Strategies for Enhanced Bioavailability and Targeted Delivery

To overcome challenges like poor solubility and permeability, advanced formulation strategies are essential for many small-molecule drugs. mdpi.comnih.gov For a compound like "this compound," these strategies could be crucial for its potential development.

Lipid-Based Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and lipid nanoparticles can enhance the absorption of lipophilic drugs. mdpi.commdpi.com These systems work by dissolving the drug in a mixture of oils and surfactants, which then form fine emulsions in the gastrointestinal tract. mdpi.com

Nanoparticle Formulations: Encapsulating a drug within nanoparticles can improve its therapeutic index by altering its distribution in the body, potentially targeting it to diseased tissues and controlling its release. astrazeneca.com Lipid nanoparticles (LNPs) are a particularly advanced approach for delivering therapies to intracellular targets. astrazeneca.com